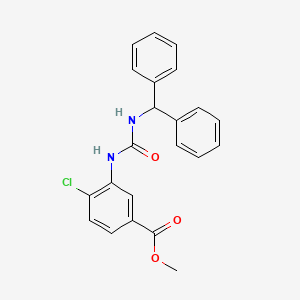
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate is an organic compound with a complex structure that includes a benzhydrylcarbamoylamino group and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate typically involves multiple steps:
Formation of the benzhydrylcarbamoylamino group: This can be achieved by reacting benzhydrylamine with an appropriate isocyanate under controlled conditions.
Introduction of the chlorobenzoate moiety: This step involves the esterification of 3-amino-4-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Coupling of the two moieties: The final step involves coupling the benzhydrylcarbamoylamino group with the chlorobenzoate moiety using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxybenzoates or tert-butoxybenzoates.
Scientific Research Applications
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylcarbamoylamino group can form hydrogen bonds or hydrophobic interactions with the active site of an enzyme, thereby modulating its activity. The chlorobenzoate moiety can also interact with other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(diphenylcarbamoylamino)-4-chlorobenzoate
- Methyl 3-(benzhydrylamino)-4-chlorobenzoate
- Methyl 3-(benzhydrylcarbamoylamino)-4-bromobenzoate
Uniqueness
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate is unique due to the presence of both the benzhydrylcarbamoylamino group and the chlorobenzoate moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the chlorobenzoate moiety can enhance the compound’s reactivity in substitution reactions, while the benzhydrylcarbamoylamino group can improve its binding affinity to certain molecular targets.
Properties
IUPAC Name |
methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-28-21(26)17-12-13-18(23)19(14-17)24-22(27)25-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGFXGFTVHCAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














